![molecular formula C19H19N5O3S B10913564 4-[5-(2-hydroxyphenyl)-1'-methyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B10913564.png)
4-[5-(2-hydroxyphenyl)-1'-methyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-[3-(2-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-[3-(2-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-HYDROXYPHENYL)-5-(1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE: Lacks the methyl group on the pyrazole ring.
4-[3-(2-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-TOLUENESULFONAMIDE: Contains a toluenesulfonamide group instead of a benzenesulfonamide group.
Uniqueness
The presence of both the hydroxyl and sulfonamide groups in 4-[3-(2-HYDROXYPHENYL)-5-(1-METHYL-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BENZENESULFONAMIDE provides unique chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N5O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[5-(2-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19N5O3S/c1-23-12-13(11-21-23)18-10-17(16-4-2-3-5-19(16)25)22-24(18)14-6-8-15(9-7-14)28(20,26)27/h2-9,11-12,18,25H,10H2,1H3,(H2,20,26,27) |
InChI Key |
HZPAWQRWNNSSSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-cyclohexyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B10913482.png)
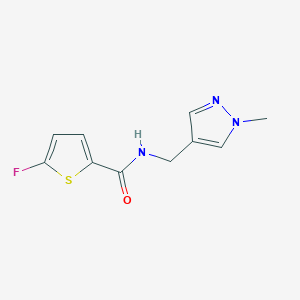
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B10913499.png)
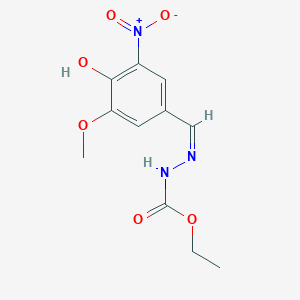
![1-[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B10913506.png)
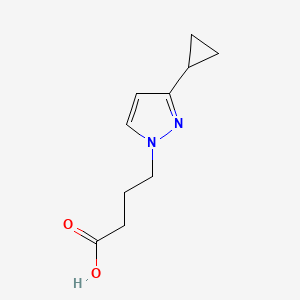
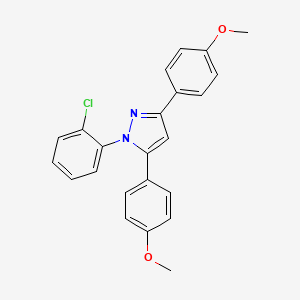
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913520.png)
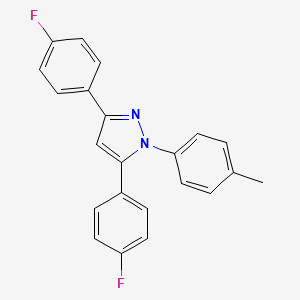
![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10913547.png)
![N-(2-acetylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913550.png)
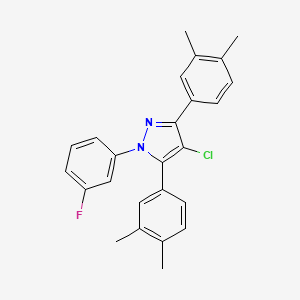
![3-[1'-ethyl-3',5'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10913557.png)
![5-(3-nitrophenyl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913560.png)
